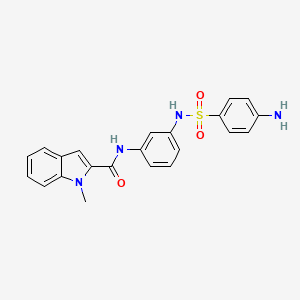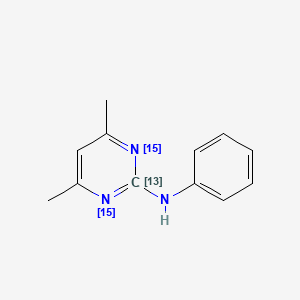
Pyrimethanil-13C,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimethanil-13C,15N2 is a stable isotope-labeled version of pyrimethanil, an anilinopyrimidine and broad-spectrum contact fungicide. It is used primarily for the control of Botrytis species on a wide variety of crops. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in scientific research, especially in studies involving metabolic pathways and environmental impact assessments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimethanil-13C,15N2 involves the incorporation of stable isotopes into the pyrimethanil molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the reaction. For example, the synthesis might involve the use of 13C-labeled carbon dioxide and 15N-labeled ammonia in a series of chemical reactions that form the pyrimethanil structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using labeled starting materials. The process is carefully controlled to ensure high purity and consistent labeling of the final product. This often requires specialized equipment and conditions, such as closed growth chambers and hydroponic nutrient supply systems for the production of labeled plants .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimethanil-13C,15N2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a hydroxylated derivative, while reduction could yield a more saturated compound. Substitution reactions can result in a wide variety of products, depending on the substituents introduced .
Applications De Recherche Scientifique
Pyrimethanil-13C,15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and metabolic pathways.
Biology: Employed in research on fungal diseases and the mechanisms of fungicide resistance.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in environmental studies to track the fate of fungicides in agricultural settings .
Mécanisme D'action
Pyrimethanil-13C,15N2 exerts its effects by inhibiting the biosynthesis of methionine and other amino acids in fungi, particularly Botrytis cinerea. This inhibition disrupts protein synthesis and enzyme function, leading to the death of the fungal cells. The molecular targets include enzymes involved in amino acid biosynthesis pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fludioxonil: Another fungicide that inhibits fungal growth by disrupting cellular processes.
Imazalil: A fungicide used to control mold and mildew on various crops.
Uniqueness
Pyrimethanil-13C,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms and pathways is crucial .
Propriétés
Formule moléculaire |
C12H13N3 |
|---|---|
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
4,6-dimethyl-N-phenyl(213C,1,3-15N2)pyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14,15)/i12+1,13+1,14+1 |
Clé InChI |
ZLIBICFPKPWGIZ-WEQCDQLKSA-N |
SMILES isomérique |
CC1=CC(=[15N][13C](=[15N]1)NC2=CC=CC=C2)C |
SMILES canonique |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


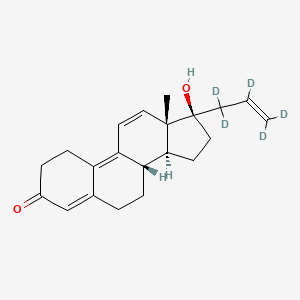
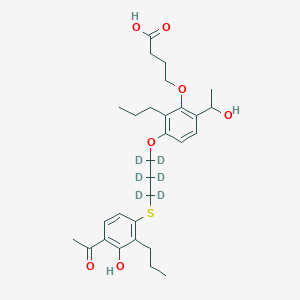

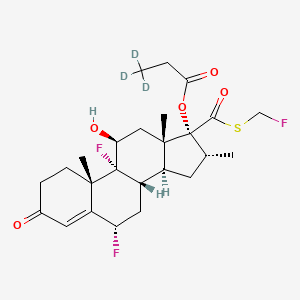
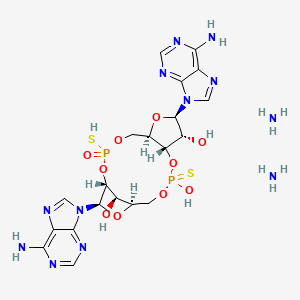
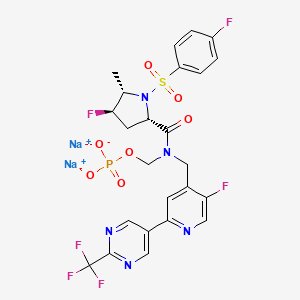
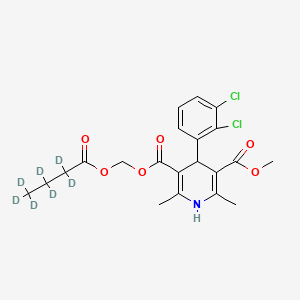
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate](/img/structure/B12421994.png)
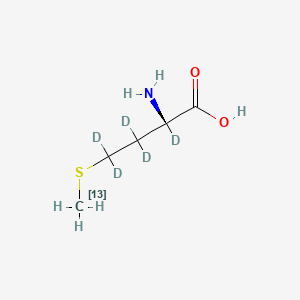
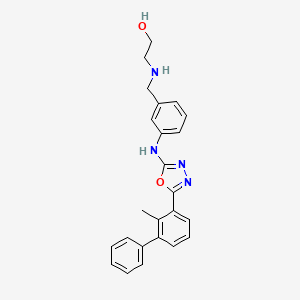


![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid](/img/structure/B12422057.png)
